molecular formula C12H10BrN3O2S2 B2910098 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide CAS No. 1797721-79-9

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2910098
CAS No.: 1797721-79-9
M. Wt: 372.26
InChI Key: IOJGUOYDWOJVPV-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a brominated thiophene carboxamide moiety linked to a fused thiazolo-azepin ring system. The thiophene ring (substituted with a bromine at position 4) is connected via an amide bond to the 2-amino group of the thiazolo[5,4-c]azepin scaffold, which contains a seven-membered azepin ring with a ketone functionality at position 4. The bromine atom enhances electrophilic reactivity, which may influence both synthetic derivatization and biological interactions .

Properties

IUPAC Name

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S2/c13-6-4-8(19-5-6)10(17)16-12-15-7-2-1-3-14-11(18)9(7)20-12/h4-5H,1-3H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJGUOYDWOJVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole and thiophene rings. One common approach is to start with a suitable thiazole derivative and introduce the thiophene ring through a cross-coupling reaction[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The bromine atom can be introduced through halogenation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The thiazole ring can be reduced to form thiazolidines.

  • Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Thiazolidines.

  • Substitution: : Various substituted thiazoles or thiophenes depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives reported in recent literature. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
4-Bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide (Target) C₁₁H₁₀BrN₃O₃S₂ ~376 Bromothiophene carboxamide; thiazolo-azepin with ketone
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () C₁₁H₁₀BrN₂OS 313.2 Bromothiophene carboxamide; 4-methylpyridin-2-yl amine
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide () C₁₆H₁₃N₅O₃S 355.4 Pyridinyl-isoxazole carboxamide; thiazolo-azepin with ketone

Key Observations :

  • Substituent Diversity : The target compound’s bromothiophene group contrasts with the pyridinyl-isoxazole in ’s analogue, which reduces molecular weight (355.4 vs. ~376) and alters electronic properties. Bromine’s electron-withdrawing nature may enhance stability and influence binding affinity compared to the electron-rich pyridine ring .

Comparison :

  • Suzuki coupling () offers modularity for diverse substituents but may require optimization for bulky thiazolo-azepin systems.
  • Direct amidation (as inferred for the target compound) is simpler but less versatile for introducing complex aryl groups.

Key Insights :

  • Lipophilicity : The bromine atom in the target compound likely enhances membrane permeability compared to ’s polar isoxazole-pyridine system.
  • Bioactivity : ’s derivatives exhibit antibacterial effects, suggesting the thiophene carboxamide scaffold has inherent bioactivity. The target compound’s thiazolo-azepin core may confer unique target selectivity due to its rigid geometry .

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